molecular formula C17H24N2O5 B13122860 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate

Cat. No.: B13122860
M. Wt: 336.4 g/mol
InChI Key: TXJQLFZVWVKBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with benzyl, tert-butyl, and hydroxymethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced via alkylation reactions using benzyl chloride and tert-butyl bromide, respectively, in the presence of a strong base such as sodium hydride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazolidine derivatives.

Scientific Research Applications

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate can be compared with similar compounds such as:

    1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a pyrazolidine ring.

    4-[2-Benzyl(tert-butyl)amino]-1-hydroxyethyl-2-(hydroxymethyl)phenol: Contains similar functional groups but with a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolidine ring, which imparts distinct chemical properties and reactivity.

Biological Activity

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate is an organic compound with a complex structure that includes a pyrazolidine ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O4_{4}
  • Molar Mass : 306.36 g/mol
  • Structural Features : The compound features a benzyl group, a tert-butyl group, and hydroxymethyl substituents that enhance its reactivity and potential biological activity.

Structural Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylatePiperazine ring instead of pyrazolidinePotentially different pharmacological profiles due to piperazine structure
Pyrazolidine-1,2-dicarboxylic acidLacks benzyl and tert-butyl groupsMore polar; may exhibit different solubility and reactivity
1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylic acidSimilar core structure but without esterificationMay have different biological activity due to carboxylic acid presence

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various pathogens such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of structurally related compounds at concentrations of 0.88, 0.44, and 0.22 μg mm2^{-2}. The results demonstrated that certain derivatives exhibited potent activity comparable to reference drugs like cefotaxime and piperacillin .

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For instance, certain derivatives showed promising results against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates of up to 100% .

Case Study: Ovarian Cancer Efficacy

In vivo studies highlighted the effectiveness of specific derivatives against ovarian cancer models, indicating that modifications in the chemical structure could enhance therapeutic outcomes.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets at the molecular level, potentially influencing pathways related to cell proliferation and apoptosis.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The versatility of this compound makes it valuable in both academic research and industrial applications.

Synthetic Route Overview

The synthesis generally includes:

  • Formation of the pyrazolidine core.
  • Introduction of functional groups through selective reactions.
  • Purification processes such as crystallization or chromatography.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

1-O-benzyl 2-O-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-14(11-20)9-18(19)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3

InChI Key

TXJQLFZVWVKBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.